molecular formula C15H20N2O2 B11857210 3-Amino-4-dipropylaminocoumarin CAS No. 69405-47-6

3-Amino-4-dipropylaminocoumarin

Cat. No.: B11857210
CAS No.: 69405-47-6
M. Wt: 260.33 g/mol
InChI Key: VZAGOVHXIBZTLF-UHFFFAOYSA-N
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Description

3-Amino-4-dipropylaminocoumarin is a derivative of coumarin, a compound known for its diverse pharmacological activities and remarkable photochemical properties Coumarins are a class of organic compounds that contain the unique 2H-chromen-2-one motif and are widely distributed in nature, especially in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-dipropylaminocoumarin typically involves multi-step reactions. One common method includes the hydrogenation of a precursor compound, such as 3-bromo-4-tosyloxycoumarin, using palladium-catalyzed Buchwald-Hartwig amination reactions . The reaction conditions often involve the use of methanol as a solvent and a palladium catalyst supported on barium sulfate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-dipropylaminocoumarin undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-Amino-4-dipropylaminocoumarin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-dipropylaminocoumarin involves its interaction with specific molecular targets and pathways. The amino and dipropylamino groups enhance its binding affinity to various biological targets, including enzymes and receptors. The compound can inhibit or activate these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Aminocoumarin: Lacks the dipropylamino group, resulting in different chemical reactivity and biological activity.

    4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in its properties and applications.

    3-Amino-4-sulfanylcoumarin:

Uniqueness

3-Amino-4-dipropylaminocoumarin is unique due to the presence of both amino and dipropylamino groups, which enhance its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in organic synthesis and pharmaceutical research.

Properties

CAS No.

69405-47-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-amino-4-(dipropylamino)chromen-2-one

InChI

InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3

InChI Key

VZAGOVHXIBZTLF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)N

Origin of Product

United States

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